N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVNCOVPYPCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N=C1C2=CC=CC=C2CN3C=C(C=CC3=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The compound features a complex bicyclic structure that includes a diazatricyclo framework and an iodo substituent. The presence of the iodine atom is significant as it can influence the compound's reactivity and interactions with biological targets.
Chemical Structure
- IUPAC Name : N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide
- Molecular Formula : C₁₅H₁₈N₂I
- Molecular Weight : 358.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways and targets. Preliminary studies suggest that it may exhibit activity against certain types of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
Research indicates that compounds similar in structure to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Studies
-
Study on Tumor Cell Lines :
- Objective : Evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 25 µM and 30 µM respectively.
-
In Vivo Studies :
- Objective : Assess the efficacy in animal models.
- Findings : In a xenograft model of human breast cancer in mice, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
Other Biological Activities
Preliminary data also suggest potential anti-inflammatory properties as well as effects on neuroprotective pathways. Further research is needed to elucidate these effects and their clinical implications.
Pharmacological Profile
A comprehensive pharmacological profile is essential for understanding the therapeutic potential of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 | |
| Cytotoxicity against A549 | ||
| In Vivo Efficacy | Tumor volume reduction | |
| Anti-inflammatory | Potential effects observed |
Toxicity Profile
Toxicological assessments are crucial for determining safety profiles:
- Early studies indicate low toxicity in normal cell lines with an LD50 greater than 100 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
